An In--Depth Technical Guide to 2-Amino-5-methoxybenzaldehyde: Properties, Synthesis, and Applications
An In--Depth Technical Guide to 2-Amino-5-methoxybenzaldehyde: Properties, Synthesis, and Applications
Introduction
2-Amino-5-methoxybenzaldehyde is a bifunctional aromatic compound featuring an amine, an aldehyde, and a methoxy ether group. This specific arrangement of functional groups—an ortho-amino aldehyde with a methoxy group in the para position relative to the amine—makes it a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity, stemming from the nucleophilic amino group and the electrophilic aldehyde, allows for its participation in a wide array of chemical transformations. This guide provides an in-depth exploration of its chemical and physical properties, practical synthesis protocols, key reactive characteristics, and its emerging applications in the fields of medicinal chemistry and materials science.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. These characteristics not only confirm the identity and purity of the material but also provide insights into its molecular structure and behavior.
Physicochemical Properties
The key physicochemical properties of 2-Amino-5-methoxybenzaldehyde are summarized in the table below. These values are critical for determining appropriate solvents for reactions and purification, as well as for understanding the molecule's general behavior.
| Property | Value | Source |
| CAS Number | 26831-52-7 | PubChem[1] |
| Molecular Formula | C₈H₉NO₂ | PubChem[1] |
| Molecular Weight | 151.16 g/mol | PubChem[1] |
| IUPAC Name | 2-amino-5-methoxybenzaldehyde | PubChem[1] |
| Appearance | Yellow solid (typical for aminobenzaldehydes) | Inferred |
| Melting Point | 32-34 °C (for the related o-aminobenzaldehyde) | Organic Syntheses[2] |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | PubChem[1] |
| Hydrogen Bond Acceptors | 3 (the N, O=C, and O-CH₃ atoms) | PubChem[1] |
| Rotatable Bonds | 2 | PubChem[1] |
Spectroscopic Data: An Expert Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a map of the proton environments in the molecule. For 2-Amino-5-methoxybenzaldehyde, the spectrum is expected to show distinct signals for the aldehyde, aromatic, amine, and methoxy protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | The strong deshielding effect of the carbonyl group places this proton far downfield. |
| Aromatic (C6-H) | ~7.3 | Doublet (d) | Ortho-coupling to C4-H. |
| Aromatic (C4-H) | ~6.8 | Doublet of doublets (dd) | Ortho-coupling to C6-H and meta-coupling to C3-H. |
| Aromatic (C3-H) | ~6.7 | Doublet (d) | Meta-coupling to C4-H. |
| Amine (-NH₂) | 4.5 - 6.0 | Broad singlet (br s) | Chemical shift can vary with solvent and concentration. The broadness is due to quadrupole effects and potential exchange. |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | A characteristic sharp signal for the three equivalent methoxy protons. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Aldehyde (C=O) | 190 - 194 | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| C5 (-OCH₃) | 155 - 160 | Aromatic carbon attached to the electron-donating methoxy group. |
| C2 (-NH₂) | 148 - 152 | Aromatic carbon attached to the electron-donating amino group. |
| C1 (-CHO) | 118 - 122 | The ipso-carbon to the aldehyde group. |
| C6, C4, C3 | 110 - 135 | The remaining aromatic carbons, with specific shifts influenced by the substituents. |
| Methoxy (-OCH₃) | 55 - 56 | A typical upfield signal for a methoxy carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp (doublet) | The two distinct peaks correspond to the symmetric and asymmetric stretching of the primary amine. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on the benzene ring. |
| C-H Stretch (Aldehyde) | 2720 - 2820 | Medium to Weak | Often appears as a pair of bands (Fermi resonance) just below the aliphatic C-H stretching region. |
| C=O Stretch (Aldehyde) | 1660 - 1680 | Strong | A very prominent and sharp peak, characteristic of an aromatic aldehyde. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected, corresponding to the vibrations of the benzene ring. |
| C-O Stretch (Ether) | 1200 - 1275 | Strong | Asymmetric C-O-C stretch. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| Ion | m/z | Interpretation |
| [M]⁺ | 151 | The molecular ion peak, confirming the molecular weight.[1] |
| [M-H]⁺ | 150 | Loss of a hydrogen radical. |
| [M-CHO]⁺ | 122 | Loss of the formyl radical, a common fragmentation pathway for benzaldehydes. |
| [M-CH₃]⁺ | 136 | Loss of a methyl radical from the methoxy group.[1] |
Part 2: Synthesis and Purification
The most direct and reliable synthesis of 2-Amino-5-methoxybenzaldehyde involves the selective reduction of its nitro precursor, 5-methoxy-2-nitrobenzaldehyde. This method is favored due to the ready availability of the starting material and the high efficiency of nitro group reductions.
Synthetic Workflow: Reduction of 5-methoxy-2-nitrobenzaldehyde
The choice of reducing agent is critical. While catalytic hydrogenation is effective, a more common and practical laboratory-scale method utilizes a metal in acidic media, such as iron powder in acetic acid or hydrochloric acid.[2][3][4] This method is robust, inexpensive, and avoids the need for specialized high-pressure equipment.
Caption: Synthetic workflow for 2-Amino-5-methoxybenzaldehyde.
Step-by-Step Experimental Protocol: Synthesis
Materials:
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5-methoxy-2-nitrobenzaldehyde
-
Iron powder (fine grade)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 5-methoxy-2-nitrobenzaldehyde (1.0 eq), ethanol, and water (e.g., in a 4:1 v/v ratio).
-
Addition of Reagents: To the stirring suspension, add iron powder (approx. 3.0-4.0 eq). Then, slowly add glacial acetic acid (approx. 1.5-2.0 eq).
-
Causality: Iron in an acidic medium generates Fe²⁺ and hydrogen in situ, which are the active reducing species. Acetic acid provides the necessary acidic environment. The reaction is exothermic, so slow addition is recommended.
-
-
Reaction: Heat the mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the hot solution through a pad of Celite using a Buchner funnel to remove the iron salts and excess iron powder. Wash the filter cake with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Carefully neutralize the remaining aqueous solution with saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol: Purification
The crude product, a yellow oil or solid, can be purified by one of two methods:
-
Recrystallization: If the crude product is a solid, it can be recrystallized from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate. This is a cost-effective method for achieving high purity.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is the preferred method. A gradient elution system of hexanes and ethyl acetate is typically effective.
Part 3: Chemical Reactivity and Mechanistic Insights
The unique ortho-arrangement of the amine and aldehyde groups dictates the reactivity of 2-Amino-5-methoxybenzaldehyde, making it a precursor to various heterocyclic systems.
Key Reaction: Schiff Base (Imine) Formation
The aldehyde group readily reacts with primary amines to form Schiff bases or imines. This reaction is fundamental in the synthesis of various ligands and pharmaceutical intermediates.
Caption: Mechanism of Schiff Base (Imine) formation.
Experimental Protocol: General Imine Synthesis
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Dissolve 2-Amino-5-methoxybenzaldehyde (1.0 eq) in a suitable solvent like ethanol or toluene.
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Add the primary amine (1.0-1.1 eq).
-
Add a catalytic amount of acetic acid.
-
Causality: The acid protonates the carbonyl oxygen, making the aldehyde more electrophilic. It also facilitates the final dehydration step. However, too much acid will protonate the reacting amine, rendering it non-nucleophilic.
-
-
Heat the mixture to reflux, often with a Dean-Stark trap if using toluene to remove the water byproduct and drive the equilibrium towards the product.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and isolate the product by filtration (if it precipitates) or by removing the solvent and purifying via recrystallization.
Reactivity as a Heterocycle Precursor
The proximate amino and aldehyde groups make this molecule an excellent starting material for condensation reactions that form fused heterocyclic rings, most notably quinolines, via reactions like the Friedländer annulation.[2] In this reaction, the aminobenzaldehyde condenses with a compound containing an activated methylene group (e.g., a ketone or β-ketoester) to form the quinoline ring system, a privileged scaffold in drug discovery.
Part 4: Applications in Research and Drug Development
While 2-Amino-5-methoxybenzaldehyde is primarily a building block, its structural motifs are present in molecules with significant biological activity. Its applications are therefore largely as a key intermediate in the synthesis of more complex target molecules.
-
Pharmaceutical Scaffolds: As mentioned, it is a precursor to quinolines and potentially other heterocycles like benzodiazepines. These core structures are found in a vast number of FDA-approved drugs.
-
Probing Biological Systems: Structurally related benzaldehydes are being actively investigated as selective enzyme inhibitors. For example, benzyloxybenzaldehyde derivatives have been designed as selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers.[5] This highlights the potential of the substituted benzaldehyde scaffold in designing targeted therapeutics.
-
Material Science: The ability to form Schiff bases allows for the synthesis of ligands for metal complexes and the creation of polymers with specific electronic or optical properties.
Part 5: Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed to ensure safe handling and storage.
Hazard Identification
Based on Safety Data Sheets (SDS) for this and structurally similar compounds, the primary hazards are:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1]
Handling and Storage Recommendations
| Guideline | Protocol | Rationale |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety glasses with side shields, and a lab coat. | To prevent skin and eye contact. |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | To minimize inhalation of dust or vapors. |
| Handling | Avoid formation of dust and aerosols. Avoid contact with skin and eyes. | To prevent exposure through primary routes. |
| Storage | Store in a cool, dry place. Keep container tightly closed in a well-ventilated area. | To prevent degradation from moisture and air, and to ensure stability. |
| Incompatibilities | Strong oxidizing agents, strong bases. | To avoid vigorous and potentially hazardous reactions. |
Conclusion
2-Amino-5-methoxybenzaldehyde is a chemical intermediate of significant value, characterized by its versatile reactivity profile. The presence of both a nucleophilic amine and an electrophilic aldehyde on the same aromatic ring allows for a rich chemistry, particularly in the synthesis of complex heterocyclic systems that are central to drug discovery and materials science. A comprehensive understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
References
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PubChem. 2-Amino-5-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
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Zhang, C., De, C. K., & Seidel, D. (2012). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses, 89, 274. Available from: [Link]
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Angene Chemical. Safety Data Sheet. Available from: [Link]
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Wikipedia. 2-Aminobenzaldehyde. Available from: [Link]
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PrepChem.com. Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. Available from: [Link]
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National Institutes of Health. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Available from: [Link]
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Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. Available from: [Link]
- Google Patents. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.
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MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Available from: [Link]
Sources
- 1. 2-Amino-5-methoxybenzaldehyde | C8H9NO2 | CID 592011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]

